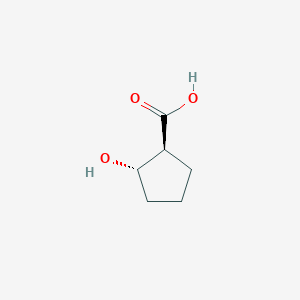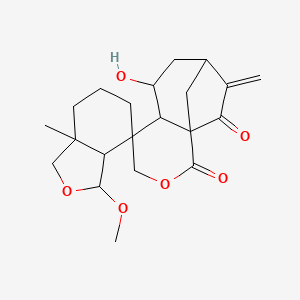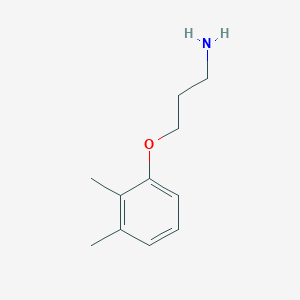
3-(2,3-Dimethylphenoxy)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Aminopropoxy)-2,3-dimethylbenzene is an organic compound characterized by a benzene ring substituted with a 3-aminopropoxy group and two methyl groups at the 2 and 3 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-Aminopropoxy)-2,3-dimethylbenzene can be synthesized through a multi-step process. One common method involves the alkylation of 2,3-dimethylphenol with 3-chloropropylamine under basic conditions. The reaction typically proceeds as follows:
Step 1: 2,3-Dimethylphenol is treated with a base such as sodium hydroxide to form the phenoxide ion.
Step 2: The phenoxide ion reacts with 3-chloropropylamine to form 1-(3-Aminopropoxy)-2,3-dimethylbenzene.
Industrial Production Methods: Industrial production of 1-(3-Aminopropoxy)-2,3-dimethylbenzene may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Aminopropoxy)-2,3-dimethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-(3-Aminopropoxy)-2,3-dimethylbenzene has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Aminopropoxy)-2,3-dimethylbenzene involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The compound may also participate in various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
1-(3-Aminopropoxy)-4-methylbenzene: Similar structure but with a single methyl group.
1-(3-Aminopropoxy)-2,4-dimethylbenzene: Similar structure with methyl groups at different positions.
1-(3-Aminopropoxy)-2,3,4-trimethylbenzene: Similar structure with an additional methyl group.
Uniqueness: 1-(3-Aminopropoxy)-2,3-dimethylbenzene is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C11H17NO |
|---|---|
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
3-(2,3-dimethylphenoxy)propan-1-amine |
InChI |
InChI=1S/C11H17NO/c1-9-5-3-6-11(10(9)2)13-8-4-7-12/h3,5-6H,4,7-8,12H2,1-2H3 |
Clave InChI |
AAIIDHUSMCSYGT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)OCCCN)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-N,1-N-dibutyl-4-N-[4-[4-(dibutylamino)-N-[4-(dibutylamino)phenyl]anilino]phenyl]-4-N-[4-(dibutylamino)phenyl]benzene-1,4-diamine;perchloric acid](/img/structure/B12111569.png)
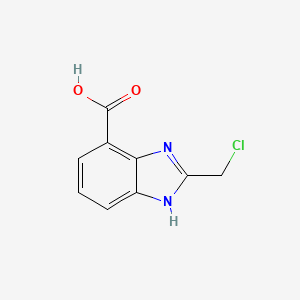

![2-[[2-[[1-[2-[[2-[[2-[[1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-methoxyphenyl)propyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12111582.png)
![2-[(3-methylbutyl)amino]-N-propylpropanamide](/img/structure/B12111592.png)

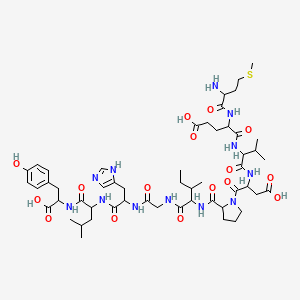

![{2-Amino-1-[4-(methylsulfanyl)phenyl]ethyl}dimethylamine](/img/structure/B12111621.png)

